molecular formula C6H6ClN3O2 B2445860 Methyl 5-amino-6-chloropyrazine-2-carboxylate CAS No. 1378678-66-0

Methyl 5-amino-6-chloropyrazine-2-carboxylate

Cat. No. B2445860
CAS RN: 1378678-66-0
M. Wt: 187.58
InChI Key: AQUAJYXEOSIWJF-UHFFFAOYSA-N
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Description

“Methyl 5-amino-6-chloropyrazine-2-carboxylate” is an organic compound . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClN3O2 . The InChI code is 1S/C6H6ClN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 187.59 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides : A study by Doležal et al. (2006) focused on the synthesis of amides by condensing chlorides of substituted pyrazine-2-carboxylic acids with various aminothiazoles or anilines. This process showed potential in producing compounds with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • Efficient Synthesis of Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines : Research by El‐Dean et al. (2018) involved synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines. This synthesis, involving the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds, has potential applications in pharmacological studies (El‐Dean et al., 2018).

  • Substituted N-Benzylpyrazine-2-carboxamide Derivatives : Semelková et al. (2017) synthesized a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, showing effectiveness against Mycobacterium tuberculosis and certain strains of Staphylococcus, demonstrating their potential in antimicrobial applications (Semelková et al., 2017).

  • Synthesis and Application of Heterocyclo-Substituted Furo[2,3-c5,4-c']dipyrazole Derivatives

    : A study by Awad (1992) explored the Vilsmeier-Haack reaction for synthesizing furo[2,3-c:5,4-c']dipyrazole derivatives. These compounds were screened for antibacterial and antifungal activities, indicating their potential use in developing antimicrobial agents (Awad, 1992).

  • Microwave-Assisted Synthesis of Pharmaceutical Pyrazole Derivatives : Sharma and Sharma (2014) described a microwave-assisted synthesis of pyrazole derivatives using 6-chloropyrazine-2-carboxylic acid hydrazide. This method provides an efficient and scalable approach for producing pharmaceutical compounds (Sharma & Sharma, 2014).

Safety and Hazards

“Methyl 5-amino-6-chloropyrazine-2-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-amino-6-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAJYXEOSIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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